molecular formula C7H12O2 B072266 3-Ethyl-2,4-pentanedione CAS No. 1540-34-7

3-Ethyl-2,4-pentanedione

Cat. No.: B072266
CAS No.: 1540-34-7
M. Wt: 128.17 g/mol
InChI Key: GUARKOVVHJSMRW-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-pentanedione, also known as 3-ethylacetylacetone, is an organic compound with the molecular formula C7H12O2. It is a β-diketone, characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2).

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2,4-pentanedione can be synthesized through various methods. One common method involves the Claisen condensation of ethyl acetate with ethyl propionate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows: [ \text{CH3COOC2H5 + C2H5COOC2H5} \xrightarrow{\text{NaOC2H5}} \text{CH3COCH(C2H5)COC2H5} ]

Industrial Production Methods: Industrial production of this compound typically involves the same Claisen condensation reaction but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl carbon under acidic or basic conditions.

Major Products:

Scientific Research Applications

3-Ethyl-2,4-pentanedione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Pentanedione (Acetylacetone): Similar structure but lacks the ethyl group at the 3-position.

    3-Methyl-2,4-pentanedione: Similar structure but has a methyl group instead of an ethyl group at the 3-position.

    3-Chloro-2,4-pentanedione: Similar structure but has a chlorine atom at the 3-position.

Uniqueness: 3-Ethyl-2,4-pentanedione is unique due to the presence of the ethyl group at the 3-position, which influences its reactivity and the stability of its metal complexes. This structural variation can lead to differences in physical properties, reactivity, and applications compared to its analogs .

Properties

IUPAC Name

3-ethylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARKOVVHJSMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165510
Record name 3-Ethylpentane-2,4-dione
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1540-34-7
Record name 3-Ethyl-2,4-pentanedione
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Record name 3-Ethylpentane-2,4-dione
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Record name 3-Ethyl-2,4-pentanedione
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Record name 3-Ethylpentane-2,4-dione
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Record name 3-ethylpentane-2,4-dione
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Record name 3-Ethylacetylacetone
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Synthesis routes and methods

Procedure details

To a three-neck flask in N2 atmosphere free of water and oxygen were successively added 0.066 mol potassium tert-butoxide and 150 mlTHF. Then to the resulting mixture was slowly added dropwise 0.06 mol acetylacetone with stirring while cooling the mixture with ice-bath. The reaction was allowed to continue at room temperature for 1 hour, then 0.07 mol iodoethane was added dropwise at room temperature. Next, the reaction was allowed to continue at room temperature for further 48 hours. After the reaction was finished, the solvent was removed by distillation. To the solid mixture was added saturated saline until the solid mixture was just completely dissolved. The solution was extracted with suitable amount of anhydrous ethyl ether for three times. The organic phase was combined and dried over anhydrous sodium sulfate. The solvent was removed to give 6.5 g product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and some spectroscopic data for 3-ethyl-2,4-pentanedione?

A1: this compound has the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. [] While the provided research does not contain detailed spectroscopic data, it does note that this compound can be synthesized alongside other β-diketones through the acylation of 2-heptanone with acetic anhydride in the presence of a boron trifluoride-acetic acid complex. []

Q2: How does the structure of this compound relate to its ability to form metal complexes?

A2: this compound, like other β-diketones, possesses a central methylene group flanked by two carbonyl groups. This configuration allows for the formation of stable metal chelates, where the β-diketone acts as a bidentate ligand. [] This chelating ability plays a significant role in the compound's reactivity and potential applications. []

Q3: Are there any known applications of this compound in materials science or as a synthetic intermediate?

A3: While the provided research doesn't directly explore these applications, this compound serves as a valuable precursor in organic synthesis. It can be used in the preparation of various heterocyclic compounds, such as pyrimidines, through reactions with compounds like O-methylisourea sulfate or S-methylisothiourea sulfate. [] Additionally, its ability to form stable metal complexes might be relevant in materials science, particularly in the development of catalysts or coordination compounds.

Q4: How does the presence of the ethyl group in this compound influence its reactivity compared to other β-diketones?

A4: The ethyl group in this compound introduces steric hindrance compared to less bulky β-diketones like 2,4-pentanedione. [] This steric effect can influence the compound's reactivity by affecting its ability to participate in certain reactions or form complexes with metal ions. For example, during the synthesis of pyrimidines, the presence of the ethyl group can lead to instability and subsequent elimination, forming 4,6-dimethyl-substituted pyrimidines instead. []

Q5: What are the products formed during the autoxidation of this compound?

A5: Research indicates that exposing this compound to air results in autoxidation, yielding acetic acid, 2,3-diketones, and 3-hydroxy-2-ketones as the primary products. [] This autoxidation process highlights the compound's susceptibility to oxidative degradation under ambient conditions.

Q6: Can this compound be utilized in the synthesis of titanocene complexes?

A6: Yes, this compound can react with titanocene, generated from the reaction of Cp2TiCl2 and 2n-BuLi, to form a titanocene(III) β-diketonate complex. [] This reaction demonstrates the ability of this compound to act as a ligand in organometallic complexes.

Q7: Is there any information about the stability of this compound under various conditions?

A7: While the provided research primarily focuses on synthesis and reactivity, it does indicate that this compound undergoes autoxidation in the presence of air, [] suggesting sensitivity to oxygen. This information highlights the importance of storage conditions and the potential need for stabilizing agents or formulations to prevent degradation.

Q8: Does the research mention any potential applications of this compound related to lanthanide elements?

A8: Although not directly related to this compound, the research explores the complexation of lanthanides with various dicarbonyl compounds, including structurally similar β-diketones like acetylacetone and 2,4-hexanedione. [] This information suggests that this compound, with its ability to chelate metal ions, might also possess potential applications in the complexation and utilization of lanthanide elements.

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